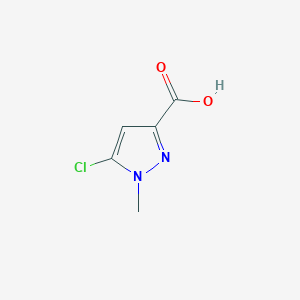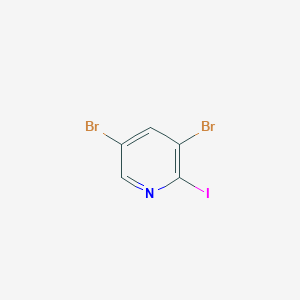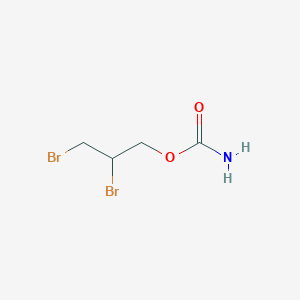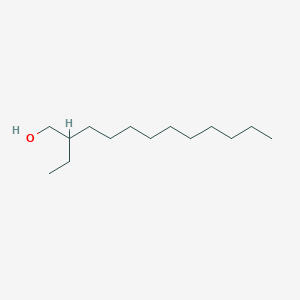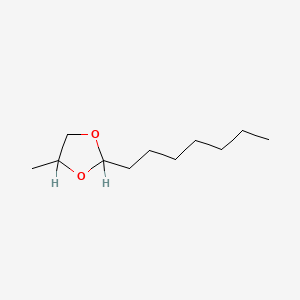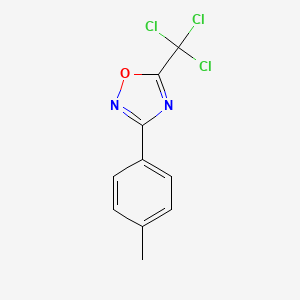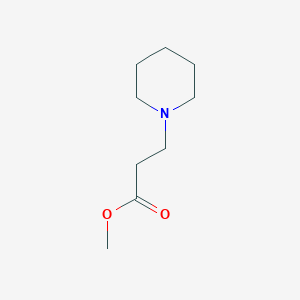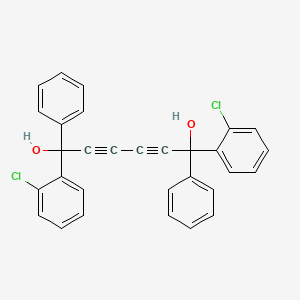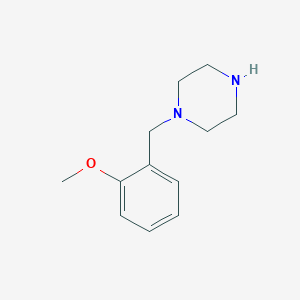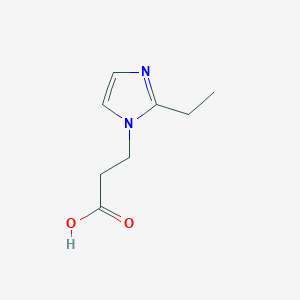
Bis(p-chlorobenzylidene)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-chlorobenzylidene)ethylenediamine (BCBE) is an organic compound with the molecular formula C12H14Cl2N2. It is a colorless solid that is soluble in organic solvents. BCBE is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Activities
Bis(p-chlorobenzylidene)ethylenediamine has been the subject of research for its catalytic properties in various chemical reactions. Its structural and electronic characteristics enable it to function as an effective catalyst in processes such as the hydrolysis of benzonitrile, showcasing its utility in enhancing chemical reactions. The catalytic activity of complexes containing Bis(p-chlorobenzylidene)ethylenediamine has been demonstrated to facilitate the breakdown of organic molecules, indicating its potential for applications in organic synthesis and environmental remediation (Shukla et al., 2008).
Crystallographic Analysis
The compound has been analyzed using crystallographic methods to elucidate its structure, revealing a molecule with a center of symmetry and characterized by weak intermolecular hydrogen bonds. Such structural insights are crucial for understanding the chemical behavior and reactivity of Bis(p-chlorobenzylidene)ethylenediamine, paving the way for its application in designing more efficient catalysts and materials with specific properties (Habibi et al., 2007).
Supramolecular Chemistry
Research has explored the supramolecular interactions of Bis(p-chlorobenzylidene)ethylenediamine derivatives, demonstrating their ability to form complex structures with potential applications in molecular recognition, sensing, and assembly of higher-ordered structures. These findings contribute to the broader field of supramolecular chemistry, where the controlled assembly of molecules into structured systems can lead to new materials and technologies (Zaman et al., 1999).
Environmental and Biological Implications
While the focus was on excluding drug use, dosage, and side effects, it's notable that related research addresses environmental contaminants and their potential health implications. Studies on organochlorine residues, for example, underline the importance of understanding the persistence and effects of chemical compounds in the environment, which indirectly relates to the broader context of chemical research and its implications for human health (Wolff et al., 1993).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCJFPSDIEJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-chlorobenzylidene)ethylenediamine | |
CAS RN |
60434-95-9 |
Source


|
| Record name | Bis(p-chlorobenzylidene)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

